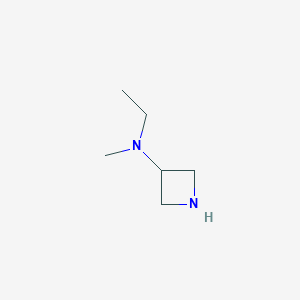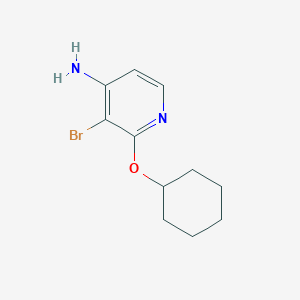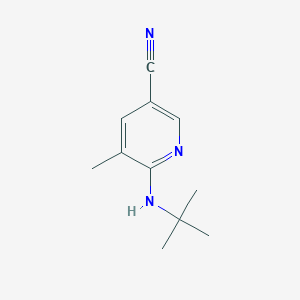
N-ethyl-N-methylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methylazetidin-3-amine is a heterocyclic amine with the molecular formula C6H14N2 It is a member of the azetidine family, which consists of four-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylazetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-ethyl-N-methylazetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylazetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the azetidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-methylazetidin-3-amine
- N-methylazetidin-3-amine
- N-ethylazetidin-3-amine
Uniqueness
N-ethyl-N-methylazetidin-3-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other azetidine derivatives and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N-ethyl-N-methylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-3-8(2)6-4-7-5-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
LPUYLYBYFHUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13023476.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13023488.png)











